molecular formula C25H22N4O3 B14937046 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide

Katalognummer: B14937046
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: PYYPNJNSSBMESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones This compound is characterized by its unique structure, which includes a fused isoindole and quinazoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of aniline derivatives, alkenes, and aldehydes in the presence of a Lewis or Brønsted acid catalyst . The reaction conditions often include mild temperatures and the use of eutectic solvents to enhance the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the multicomponent reaction using continuous flow reactors. This approach allows for better control over reaction parameters and improves the yield and purity of the final product. The use of recyclable solvents and catalysts is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoindoloquinazolinones.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or propanamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoloquinazolinones and their derivatives, which can exhibit different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways involved in disease progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways related to cancer and microbial infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-[2-(2-pyridyl)ethyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused isoindole and quinazoline ring system, along with the pyridyl and propanamide moieties, make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C25H22N4O3

Molekulargewicht

426.5 g/mol

IUPAC-Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C25H22N4O3/c30-22(27-15-12-17-7-5-6-14-26-17)13-16-28-23-18-8-1-2-9-19(18)25(32)29(23)21-11-4-3-10-20(21)24(28)31/h1-11,14,23H,12-13,15-16H2,(H,27,30)

InChI-Schlüssel

PYYPNJNSSBMESB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=CC=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.